Cas no 1823607-08-4 (4-(azetidine-3-carbonyl)pyridine hydrochloride)
4-(azetidine-3-carbonyl)pyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- azetidin-3-yl(pyridin-4-yl)methanone hydrochloride
- 4-(azetidine-3-carbonyl)pyridine hydrochloride
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- MDL: MFCD28166012
- Inchi: 1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;/h1-4,8,11H,5-6H2;1H
- InChI Key: SWFHNIWBVBNQLH-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CN=CC=1)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Topological Polar Surface Area: 42
4-(azetidine-3-carbonyl)pyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A284086-100mg |
azetidin-3-yl(pyridin-4-yl)methanone hydrochloride |
1823607-08-4 | 100mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A284086-500mg |
azetidin-3-yl(pyridin-4-yl)methanone hydrochloride |
1823607-08-4 | 500mg |
$ 500.00 | 2022-06-08 | ||
| TRC | A284086-1g |
azetidin-3-yl(pyridin-4-yl)methanone hydrochloride |
1823607-08-4 | 1g |
$ 775.00 | 2022-06-08 | ||
| Enamine | EN300-239985-0.05g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-239985-0.1g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-239985-0.25g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-239985-0.5g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-239985-1.0g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-239985-2.5g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-239985-5.0g |
4-(azetidine-3-carbonyl)pyridine hydrochloride |
1823607-08-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
4-(azetidine-3-carbonyl)pyridine hydrochloride Suppliers
4-(azetidine-3-carbonyl)pyridine hydrochloride Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(azetidine-3-carbonyl)pyridine hydrochloride
Introduction to 4-(azetidine-3-carbonyl)pyridine hydrochloride (CAS No. 1823607-08-4)
4-(azetidine-3-carbonyl)pyridine hydrochloride, identified by its CAS number 1823607-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of heterocyclic derivatives characterized by a pyridine core linked to an azetidine ring through a carbonyl group. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable intermediate in the synthesis of various therapeutic agents.
The structural configuration of 4-(azetidine-3-carbonyl)pyridine hydrochloride positions it as a versatile building block for medicinal chemists. The presence of both the pyridine and azetidine moieties introduces unique electronic and steric properties that can be exploited to modulate biological activity. Specifically, the azetidine ring, being a five-membered saturated heterocycle, contributes to the compound's flexibility and potential for binding interactions with biological targets. Meanwhile, the pyridine moiety is well-documented for its role in drug design, often serving as a key pharmacophore in small molecule inhibitors and agonists.
In recent years, there has been growing interest in developing novel compounds that incorporate both pyridine and azetidine scaffolds due to their demonstrated efficacy in targeting various diseases. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in metabolic pathways, such as kinases and proteases. The carbonyl group at the 3-position of the azetidine ring provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
One of the most compelling aspects of 4-(azetidine-3-carbonyl)pyridine hydrochloride is its potential as a precursor in the synthesis of drug candidates targeting neurological disorders. The combination of the pyridine and azetidine moieties has been associated with enhanced binding affinity to certain neurotransmitter receptors, making this compound a candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that analogs of this compound exhibit inhibitory effects on enzymes like acetylcholinesterase, which are pivotal in maintaining cognitive function.
The hydrochloride salt form of 4-(azetidine-3-carbonyl)pyridine hydrochloride further enhances its practicality in pharmaceutical applications. Salting helps to improve solubility in aqueous media, which is crucial for formulation into oral or injectable drugs. This solubility advantage is particularly important for achieving optimal pharmacokinetic profiles, ensuring that the active pharmaceutical ingredient (API) is adequately absorbed and distributed throughout the body.
From a synthetic chemistry perspective, 4-(azetidine-3-carbonyl)pyridine hydrochloride serves as an excellent starting material for constructing more complex molecules. Its modular structure allows for easy modification at multiple sites, enabling chemists to explore diverse chemical space. This flexibility has led to several innovative synthetic strategies being developed, including transition-metal-catalyzed cross-coupling reactions and organocatalytic transformations. These methods have not only streamlined the synthesis of this compound but also provided insights into more efficient ways of producing other biologically relevant molecules.
The pharmacological potential of 4-(azetidine-3-carbonyl)pyridine hydrochloride has also been explored in the context of anti-inflammatory agents. Inflammatory processes are central to many chronic diseases, including arthritis and cardiovascular disorders. By leveraging the structural features of this compound, researchers have designed derivatives that exhibit anti-inflammatory activity by modulating key signaling pathways involved in inflammation. For example, certain analogs have been shown to inhibit NF-κB activation, a critical step in the inflammatory response.
Another area where 4-(azetidine-3-carbonyl)pyridine hydrochloride has shown promise is in oncology research. Cancer therapies often rely on targeting specific molecular pathways that drive tumor growth and progression. The unique combination of heterocyclic rings in this compound makes it an attractive candidate for developing kinase inhibitors, which are widely used in cancer treatment. Preclinical studies have demonstrated that derivatives of this compound can selectively inhibit tyrosine kinases overexpressed in certain cancer cell lines, leading to reduced tumor proliferation and increased apoptosis.
The development of 4-(azetidine-3-carbonyl)pyridine hydrochloride as a drug candidate also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have helped guide synthetic efforts by identifying key structural features that enhance binding affinity and selectivity. Additionally, virtual screening methods have been used to identify potential lead compounds derived from 4-(azetidine-3-carbonyl)pyridine hydrochloride, expediting the process of finding viable drug candidates.
Environmental considerations also play a role in the evaluation of compounds like 4-(azetidine-3-carbonyl)pyridine hydrochloride. Sustainable synthetic methodologies are increasingly prioritized to minimize waste and reduce environmental impact. Researchers have investigated green chemistry approaches, such as solvent-free reactions and biocatalysis, to improve the ecological footprint of producing this compound. These efforts align with broader industry trends toward greener pharmaceutical manufacturing practices.
In conclusion,4-(azetidine-3-carbonyl)pyridine hydrochloride (CAS No. 1823607-08-4) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad range of potential applications. Its role as an intermediate in drug synthesis underscores its importance in developing treatments for neurological disorders, inflammation-related diseases, and cancer. As research continues to uncover new therapeutic possibilities,4-(azetidine-3-carbonyl)pyridine hydrochloride is poised to remain at the forefront of medicinal chemistry innovation.
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